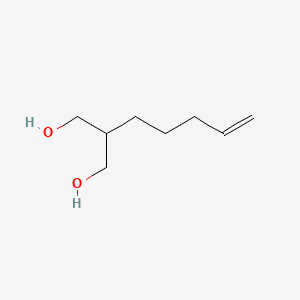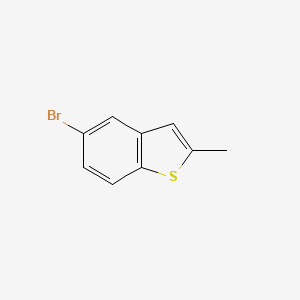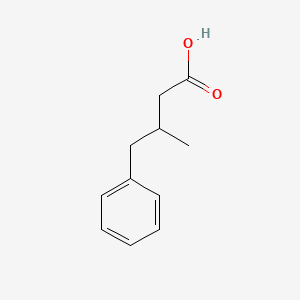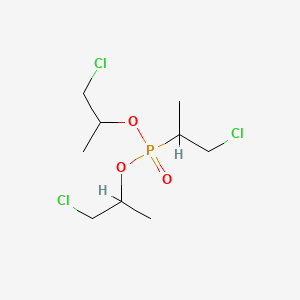
11-Methylnonacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Methylnonacosane: is a long-chain hydrocarbon with the molecular formula C30H62 . It is a branched alkane, specifically a methyl-branched nonacosane, where a methyl group is attached to the eleventh carbon atom of the nonacosane chain. This compound is often found in the cuticular hydrocarbons of insects and plays a role in chemical communication among various species .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methylnonacosane typically involves the coupling of smaller hydrocarbon fragments. One common method is the Wurtz reaction , where alkyl halides are reacted with sodium metal to form the desired hydrocarbon. For example, 1-bromodecane can be coupled with 1-bromononacosane in the presence of sodium to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of unsaturated precursors or Fischer-Tropsch synthesis . These methods allow for the large-scale production of long-chain hydrocarbons, including branched alkanes like this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 11-Methylnonacosane can undergo oxidation reactions, typically forming alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Reduction: Although already a saturated hydrocarbon, any unsaturated precursors can be reduced to form this compound.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can then be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogenation with chlorine (Cl2) or bromine (Br2) followed by nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of 11-methylnonacosanol, 11-methylnonacosanone, or 11-methylnonacosanoic acid.
Reduction: Formation of this compound from unsaturated precursors.
Substitution: Formation of halogenated derivatives and subsequent substituted products.
Scientific Research Applications
Chemistry: 11-Methylnonacosane is used as a model compound in studies of hydrocarbon behavior and properties. It is also used in the synthesis of other complex organic molecules.
Biology: In biological research, this compound is studied for its role in insect communication. It is a component of the cuticular hydrocarbons that insects use for recognition and signaling .
Medicine: While not directly used in medicine, understanding the chemical communication in insects can lead to the development of pest control methods that are more environmentally friendly.
Industry: In the industrial sector, this compound can be used as a reference standard in analytical chemistry, particularly in gas chromatography .
Mechanism of Action
Mechanism of Action: 11-Methylnonacosane exerts its effects primarily through its role as a semiochemical in insects. It interacts with specific receptors on the antennae of insects, triggering behavioral responses such as aggregation, mating, or alarm. The molecular targets are typically olfactory receptors that are highly sensitive to specific hydrocarbon structures .
Comparison with Similar Compounds
- 9-Methylnonacosane
- 13-Methylnonacosane
- 11-Methylheptacosane
- 11-Methylhentriacontane
Comparison: 11-Methylnonacosane is unique due to the position of the methyl group on the eleventh carbon atom. This specific branching can influence its physical properties, such as melting point and volatility, as well as its biological activity. Compared to other methyl-branched alkanes, this compound may have different interaction patterns with insect receptors, making it a distinct component in chemical communication .
Properties
IUPAC Name |
11-methylnonacosane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62/c1-4-6-8-10-12-14-15-16-17-18-19-20-21-23-25-27-29-30(3)28-26-24-22-13-11-9-7-5-2/h30H,4-29H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIBKZOPCSLBMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334970 |
Source


|
| Record name | 11-Methylnonacosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7371-99-5 |
Source


|
| Record name | 11-Methylnonacosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Chlorobenzyl)amino]propan-1-ol](/img/structure/B3056643.png)










